2-fluoro-N-(1-phenylbutan-2-yl)benzamide
Overview
Description
2-fluoro-N-(1-phenylbutan-2-yl)benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group attached to a propyl chain, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-(1-phenylbutan-2-yl)benzamide typically involves the following steps:
Formation of the Benzylpropyl Intermediate: The initial step involves the alkylation of benzyl chloride with propylamine to form N-(1-benzylpropyl)amine.
Fluorobenzamide Formation: The intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-fluoro-N-(1-phenylbutan-2-yl)benzamide can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: 2-fluoro-N-(1-phenylbutan-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an analgesic or anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptor and the context of its use.
Comparison with Similar Compounds
- N-(1-benzylpropyl)-4-nitrobenzamide
- N-(1-benzylpropyl)-3-chlorobenzamide
- N-(1-benzylpropyl)-2-methylbenzamide
Uniqueness: 2-fluoro-N-(1-phenylbutan-2-yl)benzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to certain receptors, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
2-fluoro-N-(1-phenylbutan-2-yl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-2-14(12-13-8-4-3-5-9-13)19-17(20)15-10-6-7-11-16(15)18/h3-11,14H,2,12H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFWDWBZKHHBRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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